REACTION_CXSMILES
|
Cl[CH:2](Cl)[C:3]1[CH:7]=[CH:6][S:5][C:4]=1[N+:8]([O-:10])=[O:9].[OH-:12].[Na+]>C(O)=O>[N+:8]([C:4]1[S:5][CH:6]=[CH:7][C:3]=1[CH:2]=[O:12])([O-:10])=[O:9] |f:1.2|
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C1=C(SC=C1)[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was refluxed for 24 hours under nitrogen atmosphere
|
Duration
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24 h
|
Type
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EXTRACTION
|
Details
|
which was then extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1)
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1SC=CC1C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3 mmol | |
AMOUNT: MASS | 472 mg | |
YIELD: PERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |